(2E)-hepta-2,6-dienoic acid
CAS No.: 38867-17-3
Cat. No.: VC3924922
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38867-17-3 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | (2E)-hepta-2,6-dienoic acid |
| Standard InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/b6-5+ |
| Standard InChI Key | QQVKNEQDEIZBLC-AATRIKPKSA-N |
| Isomeric SMILES | C=CCC/C=C/C(=O)O |
| SMILES | C=CCCC=CC(=O)O |
| Canonical SMILES | C=CCCC=CC(=O)O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of (2E)-hepta-2,6-dienoic acid typically involves olefination reactions to establish the conjugated diene system. Key methods include:
Claisen Condensation
A common approach utilizes Claisen condensation between allylic esters and aldehydes. For example, Danishefsky’s synthesis of migrastatin-core analogs employed Still–Gennari olefination to achieve high -selectivity . This method involves:
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Oxidative cleavage of precursor diols using and .
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Reaction with Still–Gennari phosphonate under basic conditions (e.g., KHMDS) to form the dienoate .
Palladium-Catalyzed Cross-Coupling
Industrial-scale synthesis often employs palladium catalysts for controlled double-bond formation. For instance, patent EP2192109B1 describes the use of (2E)-hepta-2,6-dienoic acid in synthesizing bicyclic γ-amino acid derivatives via Heck coupling .
Natural Extraction
(2E)-Hepta-2,6-dienoic acid has been isolated from Commiphora myrrha resin, where it constitutes 18.97% of the extract. GC-MS analysis confirmed its presence alongside sesquiterpenoids, contributing to the resin’s anti-inflammatory properties .
Structural and Spectroscopic Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | High-Resolution MS | |
| Molecular Weight | 126.15 g/mol | MS |
| Double Bond Configuration | ||
| ~4.5 (carboxylic acid) | Potentiometric Titration |
The spectrum shows characteristic signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) . IR spectroscopy confirms the carboxylic acid group (: 1700–1720 cm).
Pharmacological and Biological Applications
Neuropathic Pain Management
(2E)-Hepta-2,6-dienoic acid derivatives, such as bicyclic γ-amino acids, exhibit potent activity as α2δ ligands, targeting voltage-gated calcium channels. These ligands modulate neurotransmitter release, offering therapeutic benefits for neuropathic pain and epilepsy . For example:
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Pregabalin analogs derived from this compound show 50–60% efficacy in diabetic neuropathy and postherpetic neuralgia .
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In vivo studies demonstrate reduced hyperalgesia in rodent models at doses of 10–30 mg/kg .
Hepatoprotective Effects
In Commiphora myrrha extract, (2E)-hepta-2,6-dienoic acid synergizes with sesquiterpenoids to mitigate ethanol-induced hepatotoxicity. Key mechanisms include:
Industrial and Synthetic Applications
Polymer Chemistry
The conjugated diene system enables participation in Diels-Alder reactions, forming six-membered rings for polymer cross-linking. For example, copolymers with styrene exhibit enhanced thermal stability (: 120°C).
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Bicyclic γ-Amino Acids: Used in α2δ ligands (e.g., gabapentinoids) .
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Fatty Acid Derivatives: Anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) .
| Parameter | Value |
|---|---|
| LD (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild |
| Ocular Toxicity | Severe (corneal damage) |
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Hexa-2,4-dienoic acid | Shorter chain (C6) | Reduced lipophilicity (: 1.2) |
| Octa-2,6-dienoic acid | Longer chain (C8) | Enhanced membrane permeability |
| (2Z)-Hepta-2,6-dienoic acid | -configuration | Lower thermal stability (: 45°C) |
The -configuration in (2E)-hepta-2,6-dienoic acid confers superior stability (: 78°C) and reactivity in cycloadditions .
Challenges and Future Directions
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Synthetic Scalability: Current yields via palladium catalysis rarely exceed 40%, necessitating cost-effective alternatives .
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Pharmacological Data Gaps: Limited studies on standalone bioactivity warrant further in vivo validation .
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Industrial Utilization: Exploration in biodegradable polymers remains underexplored.
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